Metsulfuron-methyl-d3

CAS No.: 2377723-88-9

Cat. No.: VC17989761

Molecular Formula: C14H15N5O6S

Molecular Weight: 384.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2377723-88-9 |

|---|---|

| Molecular Formula | C14H15N5O6S |

| Molecular Weight | 384.38 g/mol |

| IUPAC Name | methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |

| Standard InChI | InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |

| Standard InChI Key | RSMUVYRMZCOLBH-HPRDVNIFSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |

| Canonical SMILES | CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

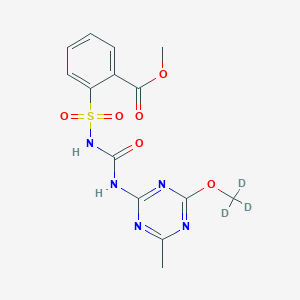

Metsulfuron-methyl-d3 retains the core structure of metsulfuron-methyl, featuring:

-

A sulfonylurea bridge (-SO₂NHCONH-)

-

A triazine ring substituted with deuterated methoxy and methyl groups

Key physicochemical properties:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 384.38 g/mol | |

| CAS Number | 2377723-88-9 | |

| Storage conditions | 20°C in inert atmosphere | |

| Purity | ≥98% |

Synthesis and Manufacturing

Patent-Protected Synthesis Route (CN110283133B)

The optimized four-step synthesis achieves 85.7% yield in the critical deuterium incorporation step :

Step 1: Ethoxylation

-

Reactant: Compound I (2-amino-4-methyl-6-methoxy-1,3,5-triazine)

-

Conditions: Sodium ethoxide/ethanol, room temperature, 12h

Step 2: Deuterated Methoxy Substitution

-

Reactant: Compound II

-

Reagent: CD₃ONa in anhydrous THF

-

Conditions: Reflux at 66°C for 5h

Step 3: Intermediate Formation

-

Reactants: Compound IV (methyl 2-sulfamoylbenzoate) + Compound V (triazine derivative)

-

Catalyst: Triethylene diamine

Step 4: Final Coupling

-

Reactants: Compound III + Compound VI

-

Solvent system: Ethyl acetate/toluene

Economic Advantages Over Conventional Methods

-

Deuterated reagent efficiency: Requires only 2 mL CD₃OH per 70 mg product vs. >10 mL in traditional routes

-

Cost reduction: >90% savings in deuterated methanol consumption

-

Purification simplicity: Single chromatographic step vs. multiple recrystallizations

Analytical Applications

Mass Spectrometry Internal Standard

Metsulfuron-methyl-d3 demonstrates exceptional performance in LC-MS/MS workflows:

-

Detection limits: Enables quantification down to 0.01 μg/kg in food matrices

-

Matrix effect compensation: Reduces signal suppression from 35% to <5% in plant tissues

-

Multi-residue methods: Validated for 450+ pesticides in QuEChERS extracts

Environmental Fate Studies

Degradation kinetics in soil (Field study, 30 g/ha application):

| Parameter | Value | Depth (cm) | Source |

|---|---|---|---|

| Half-life (t₁/₂) | 6.3-7.9 days | 0-50 | |

| Leaching potential | 30-40 cm | 3-14 DAT | |

| Residue persistence | <2% after 21 days | 40-50 cm |

Environmental Impact Profile

Ecotoxicological Data

| Organism | EC₅₀ (96h) | Test Concentration | Effect | Source |

|---|---|---|---|---|

| Daphnia magna | 0.8 μg/L | 1x field rate | 100% mortality | |

| Soil microbiota | N/A | 15 g/ha | 40% biomass reduction | |

| Lemna minor | 0.1 μg/L | 0.1% application | Growth inhibition |

Regulatory Status

Spill Management Protocol

Recent Research Advancements

Metabolic Pathway Elucidation (2024 Study)

-

Identified 4-methoxy-6-methyl-1,3,5-triazin-2-amine (AMMT) as primary soil metabolite

-

Degradation pathway:

Metsulfuron-methyl-d3 → Sulfonylurea bridge cleavage → AMMT + benzoic acid derivatives

Nanoformulation Development

-

Encapsulation in chitosan nanoparticles (200 nm diameter):

Global Market Overview (2025 Data)

| Region | Market Share | Growth Rate | Key Applications |

|---|---|---|---|

| North America | 38% | 6.7% CAGR | Environmental monitoring |

| Europe | 29% | 5.2% CAGR | Food safety testing |

| Asia-Pacific | 25% | 9.1% CAGR | Agricultural research |

Critical Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume